molecular formula C16H19N3O7S2 B11010554 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

Cat. No.: B11010554
M. Wt: 429.5 g/mol
InChI Key: VTCPZTZSTUHRCT-UHFFFAOYSA-N
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Description

N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypropyl group, an amino sulfonyl group, and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonyl group to the aromatic ring.

    Methoxylation: The addition of a methoxy group to the propyl chain.

Each of these steps requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, dichloromethane, and acetonitrile are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N-(3-methoxypropyl)-4-[(methylsulfonyl)amino]benzamide

Uniqueness

N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C16H19N3O7S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O7S2/c1-26-12-4-11-17-27(22,23)14-9-7-13(8-10-14)18-28(24,25)16-6-3-2-5-15(16)19(20)21/h2-3,5-10,17-18H,4,11-12H2,1H3

InChI Key

VTCPZTZSTUHRCT-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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